Samidin
Overview
Description
Samidin is a natural compound derived from the plant Seseli resinosum. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications. The compound has a molecular formula of C21H22O7 and a molecular weight of 386.40 g/mol .
Mechanism of Action
Target of Action
Samidin primarily targets NF-κB and AP-1 . These are transcription factors that play a crucial role in the regulation of immune responses and inflammation .
Mode of Action
This compound interacts with its targets by suppressing the DNA-binding affinity of NF-κB and AP-1 . This results in the inhibition of the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
The suppression of NF-κB and AP-1 by this compound affects the p38 and JNK activation pathways . These pathways are involved in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are produced by iNOS and COX-2 proteins, respectively .
Result of Action
The action of this compound leads to a significant reduction in the production of nitric oxide . It also down-regulates the mRNA levels of tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . These effects contribute to the anti-inflammatory properties of this compound .
Action Environment
The environment in which this compound acts can influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samidin can be obtained through natural extraction from Seseli resinosum or through artificial synthesis. The natural extraction involves isolating the compound from the plant material using solvents and purification techniques . Artificial synthesis of this compound involves several chemical reactions, including esterification and cyclization, under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and extracting the compound using organic solvents. The extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Samidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and nucleophiles are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
Samidin has been extensively studied for its anti-inflammatory properties. It has shown potential in suppressing the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages . Additionally, this compound has applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Potential therapeutic agent for inflammatory diseases.
Industry: Used in the formulation of anti-inflammatory products
Comparison with Similar Compounds
Samidin is unique in its ability to inhibit both nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways. Similar compounds include:
Icaritin: Also inhibits nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways but has different molecular targets.
Quercetin: A flavonoid with anti-inflammatory properties but acts through different mechanisms.
Hispidulin: Another compound with anti-inflammatory effects but with a distinct chemical structure and mode of action
This compound’s unique combination of molecular targets and pathways makes it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVCLGWRMXTDSM-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963904 | |
Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-33-8 | |
Record name | Samidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Samidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 477-33-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAMIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H96WTV8SM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Samidin and where is it found?
A1: this compound is a naturally occurring pyranocoumarin primarily found in the fruits of Ammi visnaga L., a plant belonging to the Apiaceae family. [, , ] It is often found alongside other coumarins like visnadin and dihydrothis compound. [, ] this compound has also been isolated from the roots of Seseli resinosum, another member of the Apiaceae family. []
Q2: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H22O7. Its molecular weight is 362.37 g/mol. [, ]
Q3: Are there any spectroscopic data available for this compound?
A4: Yes, researchers have used various spectroscopic methods to characterize this compound. These include 1H NMR, 13C NMR, 1H-1H COSY, 1H-13C COSY, HMBC, and MS. [] These techniques provide information about the compound's structure and purity.
Q4: How is this compound separated and quantified from plant material?
A5: High-performance liquid chromatography (HPLC) is a common method for separating and quantifying this compound and other coumarins from plant extracts. [, ] Researchers have developed methods using reversed-phase (RP) columns and UV detection for this purpose.
Q5: What is the absolute configuration of this compound?
A6: The absolute configuration of (+)-Samidin and its derivatives has been investigated using the HOREAU method and X-ray crystallography. These studies established the 3′ center of (+)-Samidin as R-chiral. []
Q6: Are there any computational studies investigating the biological activity of this compound?
A7: Yes, molecular docking and dynamics simulations have been employed to explore the potential anti-melanogenic, anti-inflammatory, and anticoagulant properties of this compound and other constituents of Ammi visnaga L. [] These computational approaches can provide insights into the interactions of this compound with target proteins and guide further experimental investigations.
Q7: What is known about the stability of this compound under various conditions?
A8: While specific studies on this compound's stability are limited in the provided literature, the development of a dispersible tablet formulation suggests efforts to enhance its stability and bioavailability. [] This implies that this compound's stability under various storage and formulation conditions is a relevant consideration.
Q8: What is the historical context of this compound research?
A10: Research on this compound and related coumarins from Ammi visnaga L. has been ongoing for several decades. Early studies focused on isolating, purifying, and characterizing these compounds using various chemical and spectroscopic techniques. [, , ] More recent research explores the potential pharmacological activities of this compound, such as anti-inflammatory and anti-melanogenic effects, using both in vitro and in silico approaches. [, ] This ongoing research highlights the continued interest in understanding the therapeutic potential of this natural product.
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